![molecular formula C12H22N2O2 B2761588 Tert-butyl N-(5-azaspiro[2.5]octan-7-yl)carbamate CAS No. 1823787-48-9](/img/structure/B2761588.png)
Tert-butyl N-(5-azaspiro[2.5]octan-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-(5-azaspiro[2.5]octan-7-yl)carbamate is a chemical compound with the CAS Number: 1823787-48-9 . It has a molecular weight of 226.32 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-6-12(4-5-12)8-13-7-9/h9,13H,4-8H2,1-3H3,(H,14,15) . This code provides a textual representation of the molecule’s structure.
Scientific Research Applications
1. Photochemical and Thermal Rearrangements
Tert-butyl N-(5-azaspiro[2.5]octan-7-yl)carbamate is related to compounds involved in photochemical and thermal rearrangements. In a study by Lattes et al. (1982), the irradiation of a spirooxaziridine related to tert-butyl carbamates demonstrated a single lactam formation, providing evidence for stereoelectronic control theory in these rearrangements (Lattes et al., 1982).
2. Synthesis and Selective Derivation
Meyers et al. (2009) reported on the synthesis of a bifunctional tert-butyl carbamate, which is useful for selective derivation in novel compounds. This indicates the potential of this compound in synthesizing new chemical entities (Meyers et al., 2009).
3. Mild and Efficient One-Pot Reactions
Lebel and Leogane (2005) developed a method involving tert-butyl carbamates for the efficient and mild Curtius rearrangement of carboxylic acids. This highlights the relevance of this compound in facilitating such rearrangements (Lebel & Leogane, 2005).
4. Nanofiber Construction for Sensory Materials
A 2015 study by Sun et al. utilized a tert-butyl moiety in carbazole derivatives for constructing nanofibers, which could be applied to this compound for similar applications in detecting volatile acid vapors (Sun et al., 2015).
5. Isomorphous Crystal Structures
Baillargeon et al. (2017) explored tert-butyl carbamates in crystallography, examining structures via hydrogen and halogen bonds. This suggests a potential application of this compound in crystallographic studies (Baillargeon et al., 2017).
6. Synthesis of Biologically Active Compounds
In 2017, Zhao et al. synthesized a tert-butyl carbamate compound, an intermediate in biologically active compounds. This implies potential applications of this compound in pharmaceutical research (Zhao et al., 2017).
Properties
IUPAC Name |
tert-butyl N-(5-azaspiro[2.5]octan-7-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-6-12(4-5-12)8-13-7-9/h9,13H,4-8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCOYYPWOPUQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CC2)CNC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823787-48-9 |
Source


|
| Record name | tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
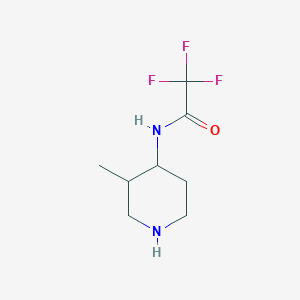
![7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2761507.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2761508.png)
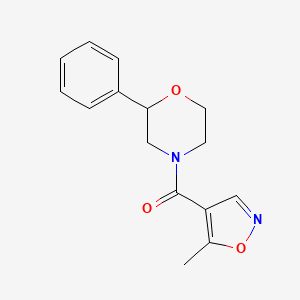
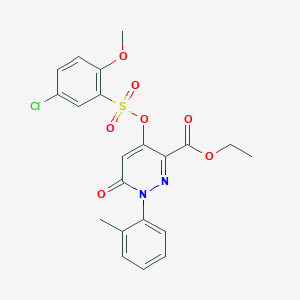
![(1R,5S)-N-(3-phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2761511.png)
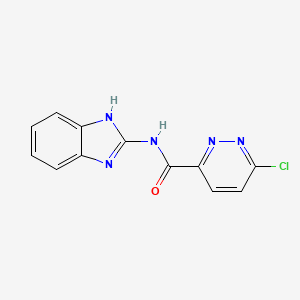
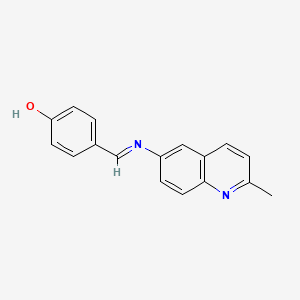
![N-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2761519.png)
dimethylsilane](/img/structure/B2761520.png)
![5-[(dimethylamino)methylene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylamino)-1,3-thiazolan-4-one](/img/structure/B2761521.png)
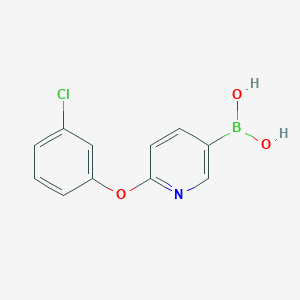

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
